Physicochemical properties of 2-Anilinopropanenitrile
Physicochemical properties of 2-Anilinopropanenitrile
An In-depth Technical Guide to the Physicochemical Properties of 2-Anilinopropanenitrile
Prepared by: Gemini, Senior Application Scientist
Introduction
2-Anilinopropanenitrile, also systematically named 2-(Phenylamino)propanenitrile (CAS No. 2182-39-0), is an α-aminonitrile compound of significant interest in synthetic organic chemistry.[1] Its structure, which incorporates a chiral center, a reactive nitrile group, and an aniline moiety, makes it a versatile building block for the synthesis of α-amino acids, nitrogen-containing heterocycles, and other valuable pharmaceutical and chemical intermediates.[2] The classic method for its synthesis is the Strecker reaction, a multicomponent reaction involving an aldehyde (acetaldehyde), an amine (aniline), and a cyanide source.[3][4]
Core Physicochemical Properties
The fundamental physicochemical properties of a compound govern its behavior in both chemical reactions and biological systems. The data for 2-Anilinopropanenitrile are summarized below. It is critical to distinguish this compound from its isomer, 3-anilinopropanenitrile, for which more data is available but whose properties differ significantly.[5]
| Property | Value | Source / Comment |
| IUPAC Name | 2-(Phenylamino)propanenitrile | [1] |
| Synonyms | 2-Anilinopropanenitrile; Propionitrile, 2-anilino- | [1] |
| CAS Number | 2182-39-0 | [1] |
| Molecular Formula | C₉H₁₀N₂ | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Solid (as per commercial suppliers) | [1] |
| Melting Point | Data not publicly available. | For context, the 3-isomer is a liquid with a melting point of -18°C.[5] |
| Boiling Point | Data not publicly available. | For context, the 3-isomer has a boiling point of 282°C.[5] |
| Density | Data not publicly available. | For context, the 3-isomer has a density of 1.0432 g/cm³.[5] |
Solubility Profile
The solubility of 2-Anilinopropanenitrile is dictated by the balance between its hydrophobic phenyl group and the polar, hydrogen-bonding capable amine and nitrile functionalities.
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Polar Solvents : The presence of the secondary amine (-NH-) and the nitrile (-C≡N) group imparts polarity to the molecule. The nitrogen atom of the amine can act as a hydrogen bond acceptor, and the N-H proton can act as a hydrogen bond donor. This suggests moderate to good solubility in polar protic solvents like methanol and ethanol and polar aprotic solvents such as acetone and acetonitrile.[1]
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Non-Polar Solvents : The aromatic phenyl ring is hydrophobic and will promote solubility in non-polar solvents like toluene and diethyl ether. However, complete miscibility with very non-polar solvents like hexane may be limited due to the polar functional groups.
-
Aqueous Solubility : Aqueous solubility is expected to be low. While the amine and nitrile groups can interact with water, the dominance of the non-polar phenyl and ethyl backbone significantly reduces its affinity for water. The solubility may be slightly increased under acidic conditions (pH < 4) due to the protonation of the aniline nitrogen, forming a more soluble salt.
Experimental Protocol: Equilibrium Solubility Determination
This protocol describes a standard shake-flask method to determine solubility, a self-validating system as equilibrium is confirmed by consistent measurements over time.
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Preparation : Add an excess amount of solid 2-Anilinopropanenitrile to a series of vials, each containing a known volume of a selected solvent (e.g., water, ethanol, acetonitrile, hexane). The excess solid is crucial to ensure saturation.
-
Equilibration : Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25°C and 37°C) for 24-48 hours. This extended time allows the system to reach thermodynamic equilibrium.
-
Sampling & Analysis : After equilibration, allow the vials to stand undisturbed for at least 2 hours for the excess solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV (see Section 5).
-
Validation : To confirm equilibrium has been reached, take additional samples at later time points (e.g., 48 and 72 hours) and verify that the measured concentration does not significantly change.
Spectroscopic Characterization
Spectroscopic analysis provides unambiguous structural confirmation and is essential for quality control. The following sections detail the expected spectral features and provide authoritative protocols for their acquisition.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the molecule.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Intensity |
| ~3400 | N-H (Secondary Amine) | Stretch | Medium-Weak |
| 3100-3000 | Aromatic C-H | Stretch | Medium |
| 3000-2850 | Aliphatic C-H | Stretch | Medium |
| ~2240 | C≡N (Nitrile) | Stretch | Medium, Sharp |
| ~1600, ~1500 | Aromatic C=C | Stretch | Strong |
| ~1315 | C-N | Stretch | Medium |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Predicted ¹H-NMR Signals (in CDCl₃, referenced to TMS at 0.00 ppm):
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~7.2-7.4 ppm (m, 2H) : Aromatic protons at the meta-positions of the phenyl ring.
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~6.8-7.0 ppm (m, 3H) : Aromatic protons at the ortho- and para-positions.
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~4.5 ppm (br s, 1H) : N-H proton of the secondary amine. The signal may be broad and its chemical shift is concentration-dependent.
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~4.2 ppm (q, 1H) : The methine proton (-CH-) on the chiral center, split into a quartet by the adjacent methyl group.
-
~1.6 ppm (d, 3H) : The methyl protons (-CH₃), split into a doublet by the adjacent methine proton.
Predicted ¹³C-NMR Signals (in CDCl₃):
-
~145 ppm : Aromatic C attached to nitrogen.
-
~129 ppm : Aromatic C at the meta-positions.
-
~120 ppm : Aromatic C at the para-position.
-
~118 ppm : Nitrile carbon (-C≡N).
-
~114 ppm : Aromatic C at the ortho-positions.
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~45 ppm : Methine carbon (-CH-).
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~20 ppm : Methyl carbon (-CH₃).
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern, confirming the molecular formula and structure.
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Molecular Ion Peak : Using Electrospray Ionization (ESI) in positive mode, the expected protonated molecular ion peak would be [M+H]⁺ at m/z 147.1.
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Key Fragmentation Pathways :
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Alpha-cleavage : The most likely fragmentation is the loss of the nitrile group (•CN, 26 Da) or hydrogen cyanide (HCN, 27 Da).
-
Benzylic-type cleavage : Cleavage of the C-N bond can lead to fragments corresponding to the anilino moiety or the propanenitrile cation.
-
Workflow for Spectroscopic Analysis
The following diagram outlines a logical workflow for the comprehensive spectroscopic characterization of a newly synthesized or acquired batch of 2-Anilinopropanenitrile.
Caption: Spectroscopic Characterization Workflow.
Protocol: Acquiring High-Resolution NMR Spectra
This protocol is designed as a self-validating system by including both 1D and 2D experiments to ensure unambiguous peak assignment.
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Sample Preparation : Accurately weigh 5-10 mg of 2-Anilinopropanenitrile and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is common, but DMSO-d₆ may be preferred if the N-H proton exchange is to be slowed.
-
Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.[1]
-
¹H NMR Acquisition : Acquire a standard proton spectrum. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire a proton-decoupled carbon spectrum. A wider spectral width (e.g., 220 ppm) is required. A longer acquisition time and a greater number of scans are necessary due to the lower natural abundance of the ¹³C nucleus.
-
2D NMR Acquisition (for structural confirmation) :
-
COSY (Correlation Spectroscopy) : Run a COSY experiment to establish proton-proton coupling relationships (e.g., to confirm the coupling between the methine CH and the methyl CH₃).
-
HSQC (Heteronuclear Single Quantum Coherence) : Run an HSQC experiment to correlate each proton with its directly attached carbon, ensuring correct assignment of the carbon spectrum.
-
-
Data Processing : Process all raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons for each signal.
Stability and Reactivity
Understanding the stability and reactivity of 2-Anilinopropanenitrile is crucial for its handling, storage, and synthetic application.
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Stability : As an α-aminonitrile, it can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, which would convert the nitrile group to a carboxylic acid, yielding the corresponding amino acid. The aniline moiety is prone to oxidation, which can lead to the formation of colored impurities upon prolonged exposure to air and light. Therefore, the compound should be stored in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).
-
Reactivity :
-
Nitrile Group : The primary site of reactivity for transformations. It can be hydrolyzed to an amide or carboxylic acid, or reduced to a primary amine.
-
Aniline Moiety : The secondary amine is nucleophilic. The aromatic ring is activated towards electrophilic aromatic substitution, with the anilino group being an ortho, para-director.
-
α-Carbon : The C-H bond at the chiral center can be deprotonated under strong basic conditions, although this is less favorable than reactions at other sites.
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Analytical Methodologies
A robust analytical method is required for assessing the purity of 2-Anilinopropanenitrile and for quantitative analysis in various matrices.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a framework for developing a reliable HPLC method.
-
Instrumentation : An HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), an autosampler, and a column oven.
-
Mobile Phase Preparation : Prepare a mobile phase consisting of Acetonitrile (Solvent A) and Water (Solvent B), both containing 0.1% formic acid to ensure good peak shape by keeping the aniline moiety protonated.
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30°C.
-
Detection Wavelength : 254 nm (aniline chromophore).
-
Injection Volume : 10 µL.
-
Gradient Elution : Start with a high aqueous content (e.g., 90% B) and gradually increase the organic content (e.g., to 95% A over 15 minutes). A gradient is chosen over an isocratic method to ensure elution of potential impurities with a wide range of polarities.
-
-
Sample Preparation : Prepare a stock solution of 2-Anilinopropanenitrile in acetonitrile at 1 mg/mL. Prepare working standards and samples by diluting the stock solution with the mobile phase.
-
Analysis : Inject the samples and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. Method validation should be performed to confirm linearity, accuracy, and precision.
Logical Workflow for Purity Analysis
The diagram below illustrates the decision-making process for analyzing the purity of a sample.
Caption: Analytical Workflow for Purity Assessment.
References
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Solubility of Things. (n.d.). 3-Anilinopropanenitrile. Retrieved February 10, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 40838, 2-Amino-2-phenylacetonitrile. Retrieved February 10, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-(phenylamino)- Mass Spectrum. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 10, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-(phenylamino)- IR Spectrum (Condensed Phase). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 10, 2026, from [Link]
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National Institute of Standards and Technology. (n.d.). Propanenitrile, 3-(phenylamino)- IR Spectrum (Gas Phase). In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. Retrieved February 10, 2026, from [Link]
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ResearchGate. (n.d.). Synthesis of α-Aminonitriles using Aliphatic Nitriles, α-Amino Acids, and Hexacyanoferrate as Universally Applicable Non-Toxic Cyanide Sources. Retrieved February 10, 2026, from [Link]
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Pascal, R., & Pross, A. (2018). The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean. Life (Basel), 8(4), 43. [Link]
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Ullah, B., Gupta, N. K., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Catalysts, 12(10), 1221. [Link]
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van der Heijden, G., et al. (2020). Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles. ACS Omega, 5(2), 1047-1055. [Link]
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Ullah, B., Gupta, N. K., et al. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. MDPI. Retrieved February 10, 2026, from [Link]
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SciSpace. (2022). Organocatalytic Synthesis of α-Aminonitriles: A Review. Retrieved February 10, 2026, from [Link]
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